2-Butyl-5-ethylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-3-5-6-10-8-7-9(4-2)11-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAPMLHUSQJCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334660 | |

| Record name | 2-Butyl-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54411-06-2 | |

| Record name | 2-Butyl-5-ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54411-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2-butyl-5-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-Butyl-5-ethylthiophene

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butyl-5-ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 2-Butyl-5-ethylthiophene. Thiophene derivatives are of significant interest due to their wide-ranging applications in medicinal chemistry and materials science.[1] This document details a strategic synthetic pathway, beginning with readily available starting materials and employing well-established reaction mechanisms. Furthermore, it outlines a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies presented herein are designed to be both practical and informative for researchers engaged in organic synthesis and drug development.

Introduction: The Significance of Substituted Thiophenes

Thiophenes are five-membered heterocyclic aromatic compounds containing a sulfur atom.[1] The thiophene nucleus is a crucial structural motif in a vast array of pharmacologically active compounds and functional organic materials.[1][2] The inherent aromaticity and the ability of the sulfur atom to engage in electronic interactions make thiophene derivatives attractive scaffolds in drug design. They are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] In the realm of materials science, substituted thiophenes are fundamental building blocks for conducting polymers with applications in organic electronics.[3]

2-Butyl-5-ethylthiophene (C₁₀H₁₆S) is a disubstituted thiophene whose physical and chemical properties are influenced by the nature and position of its alkyl substituents.[4][5] This guide provides a detailed protocol for its synthesis and a comprehensive analysis of its structural and spectroscopic characteristics, offering valuable insights for researchers working with this class of compounds.

Synthesis of 2-Butyl-5-ethylthiophene

The synthesis of 2-Butyl-5-ethylthiophene can be efficiently achieved through a two-step process starting from the commercially available 2-ethylthiophene. The chosen synthetic strategy involves an initial Friedel-Crafts acylation followed by a Wolff-Kishner reduction of the resulting ketone. This pathway is advantageous due to its high yields, the use of standard laboratory reagents, and straightforward purification procedures.

Proposed Synthetic Pathway

The overall synthetic route is depicted below:

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butyl-5-ethylthiophene

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Butyl-5-ethylthiophene (CAS No: 54411-06-2). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to offer a detailed profile of the compound. The guide covers its chemical identity, physical and thermochemical characteristics, spectroscopic signature, inferred chemical reactivity, and potential synthetic pathways. Furthermore, it includes detailed experimental protocols for its characterization and discusses the current understanding of its safety and toxicological profile.

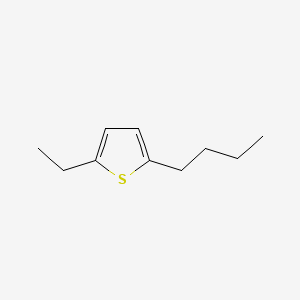

Chemical Identity and Structure

2-Butyl-5-ethylthiophene is a disubstituted aromatic heterocycle. The thiophene ring, a five-membered ring containing one sulfur atom, is substituted at the C2 and C5 positions with a butyl and an ethyl group, respectively. This structure imparts specific physicochemical properties relevant to its application, primarily as a flavoring agent.

Systematic Identification:

-

IUPAC Name: 2-butyl-5-ethylthiophene[1]

-

InChI: 1S/C10H16S/c1-3-5-6-10-8-7-9(4-2)11-10/h7-8H,3-6H2,1-2H3[1][4][6]

Caption: Chemical structure of 2-Butyl-5-ethylthiophene.

Physical and Thermochemical Properties

The physical properties of 2-Butyl-5-ethylthiophene have been reported across various chemical databases. It is important to note that some discrepancies exist in the literature, particularly for melting and boiling points. This may be due to different experimental conditions or the presence of impurities. The compound is generally described as a colorless to pale yellow solid at room temperature.[2][5] It is soluble in alcohol but has very low solubility in water.[2][5]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow solid (estimated) | [2][5] |

| Molecular Weight | 168.30 g/mol | [1][2][6][7] |

| Melting Point | 54.0 °C @ 760 mmHg 148-149 °C | [2][5] [3] |

| Boiling Point | 231.0 °C @ 760 mmHg 218.8 °C @ 760 mmHg | [2][5] [3] |

| Density | 0.947 g/cm³ | [3] |

| Vapor Pressure | 0.182 mmHg @ 25 °C (estimated) | [2][5] |

| Flash Point | 60.56 °C (141.0 °F) (Tag Closed Cup) 61 °C | [2][5] [3] |

| Water Solubility | 4.325 mg/L @ 25 °C (estimated) | [2][5] |

| Solubility | Soluble in alcohol | [2][5] |

| logP (o/w) | 4.942 (estimated) 4.2 (XlogP3-AA, estimated) 3.65 (XLogP3) | [2][5] [1][2] [3] |

| Refractive Index | 1.508 | [3] |

Spectroscopic Characterization

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ for 2-Butyl-5-ethylthiophene is expected at m/z 168, corresponding to its molecular weight.[1][4] The fragmentation pattern is dominated by cleavages at the alkyl chains. A significant peak is expected at m/z 125, resulting from the loss of a propyl radical (C₃H₇•) via benzylic cleavage of the butyl group, which is a characteristic fragmentation for alkyl-substituted aromatic rings.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the thiophene ring.

-

¹H NMR: The two protons on the thiophene ring are expected to appear as doublets in the aromatic region, typically between δ 6.5-7.5 ppm.[8][9] The coupling constant between these two protons (JHH) would be characteristic of a 2,5-disubstituted thiophene. The ethyl group will show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The butyl group will exhibit a more complex pattern with a triplet for the terminal methyl group and multiplets for the three methylene groups.

-

¹³C NMR: The spectrum will show ten distinct carbon signals. The four carbons of the thiophene ring will resonate in the aromatic region (typically δ 120-150 ppm). The signals for the ethyl and butyl carbons will appear in the aliphatic region (typically δ 10-40 ppm).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can identify the functional groups and the substitution pattern of the thiophene ring.

-

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected around 3100-3050 cm⁻¹.[1][10] Aliphatic C-H stretching from the butyl and ethyl groups will appear in the 2960-2850 cm⁻¹ region.

-

Ring Vibrations: The characteristic C=C stretching vibrations of the thiophene ring are typically observed in the 1540-1350 cm⁻¹ region.[1][10] For 2,5-disubstituted thiophenes, specific bands can be found around 1228-1202 cm⁻¹.[1]

-

C-S Stretching: The C-S stretching mode within the thiophene ring can be observed in the 850-600 cm⁻¹ region.[4][10]

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are sensitive to the substitution pattern and typically appear between 900-650 cm⁻¹.[1][10]

Chemical Properties and Reactivity

The chemical reactivity of 2-Butyl-5-ethylthiophene is primarily dictated by the electron-rich nature of the thiophene ring. The sulfur atom's lone pairs contribute to the aromatic π-system, making the ring susceptible to electrophilic attack.

-

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene towards electrophilic substitution. For 2,5-disubstituted thiophenes, substitution will occur at the C3 or C4 positions. The alkyl groups are weakly activating and will direct incoming electrophiles to these available positions. Common reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[11]

-

Oxidation: While the thiophene ring itself is relatively resistant to oxidation compared to a simple sulfide, strong oxidizing agents can lead to ring opening or the formation of a thiophene-S-oxide, which is a reactive intermediate.[2][12][13] The alkyl side chains can also be oxidized under certain conditions.

-

Metalation: The protons on the thiophene ring can be abstracted by strong bases like organolithium reagents (e.g., n-butyllithium) to form lithiated intermediates. These are powerful nucleophiles that can be used to introduce other functional groups onto the ring.

Synthesis and Manufacturing

While specific industrial synthesis routes for 2-Butyl-5-ethylthiophene are proprietary, general methods for preparing 2,5-dialkylthiophenes are well-established in the chemical literature. A common approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.

Another versatile method involves the use of trithiocarbonate anions (CS₃²⁻), generated in situ from carbon disulfide (CS₂) and a base like potassium hydroxide (KOH), which can act as a sulfur source to react with 1,3-butadiynes to form 2,5-disubstituted thiophenes.[14] This method is advantageous as it is metal-free and uses readily available starting materials.[14]

Applications

2-Butyl-5-ethylthiophene is primarily used as a flavoring agent in the food industry.[2] It is described as having a fruity, berry, and earthy odor and taste profile.[2][5] However, according to the European Food Safety Authority (EFSA), its use as a flavoring agent is no longer supported by the industry as of 2011.[2]

Safety and Toxicology

The toxicological profile of 2-Butyl-5-ethylthiophene is not extensively documented. However, the toxicology of thiophene-containing compounds is an active area of research, particularly in drug development, as the thiophene ring is considered a "structural alert".[11][15]

Metabolism of the thiophene ring by cytochrome P450 enzymes can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[2][12][15][16] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[12][16] However, the presence of a thiophene moiety does not inherently mean a compound will be toxic, as other metabolic pathways can lead to detoxification and safe excretion.[2][15] For 2-Butyl-5-ethylthiophene specifically, no GHS hazard classification has been reported in some databases.[2] It is recommended to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment and working in a well-ventilated area.

Experimental Protocols

The following section provides generalized, step-by-step protocols for the characterization of 2-Butyl-5-ethylthiophene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the purity and determine the mass-to-charge ratio and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of 2-Butyl-5-ethylthiophene in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Separation:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Set the oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the retention time of the compound and analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Caption: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the substitution pattern.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Butyl-5-ethylthiophene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum on a 400 MHz or higher spectrometer.

-

Obtain a standard 1D proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy of all carbon signals.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the proton signals and assign all peaks based on chemical shifts, coupling patterns, and integration values.

-

Caption: A standard workflow for NMR spectroscopic analysis.

References

-

2-butyl-5-ethyl thiophene, 54411-06-2. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

-

2-Butyl-5-ethylthiophene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 21, 2026, from [Link]

-

Thiophene, 2-butyl-5-ethyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

2-butyl-5-ethyl thiophene. (n.d.). FlavScents. Retrieved January 21, 2026, from [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. Retrieved January 21, 2026, from [Link]

-

FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Gramec, D., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved January 21, 2026, from [Link]

-

Jaladanki, C. K., et al. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Chemical Information and Modeling. Retrieved January 21, 2026, from [Link]

-

2-Butyl-5-ethylthiophene. (n.d.). Endeavour Speciality Chemicals. Retrieved January 21, 2026, from [Link]

-

¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved January 21, 2026, from [Link]

-

¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. (2018). Food and Chemical Toxicology. Retrieved January 21, 2026, from [Link]

-

Thiophene, 2,5-dichloro- - Optional[¹H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. (2020). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. femaflavor.org [femaflavor.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. cognizancejournal.com [cognizancejournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 14. Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Butyl-5-ethylthiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-5-ethylthiophene is a substituted heterocyclic aromatic compound with potential applications in organic synthesis, materials science, and as a flavoring agent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a comprehensive overview of the mass spectrometry (MS), and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for 2-Butyl-5-ethylthiophene. Furthermore, it outlines detailed, field-proven protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Properties

-

IUPAC Name: 2-Butyl-5-ethylthiophene

-

Molecular Formula: C₁₀H₁₆S

-

Molecular Weight: 168.30 g/mol .[1]

-

CAS Number: 54411-06-2.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-Butyl-5-ethylthiophene, electron ionization (EI) is a common method for generating ions.

Experimental Data

The mass spectrum of 2-Butyl-5-ethylthiophene is available in the NIST WebBook.[1] The key feature of the EI mass spectrum is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

| m/z | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | Low | [M - CH₃]⁺ |

| 140 | Low | [M - C₂H₄]⁺ |

| 125 | High | [M - C₃H₇]⁺ (Benzylic cleavage of butyl group) |

| 111 | Moderate | [M - C₄H₉]⁺ (Loss of butyl group) |

| 97 | Moderate | Thiophene ring fragment |

Table 1: Key Mass Spectral Fragments for 2-Butyl-5-ethylthiophene.

Interpretation of Fragmentation Pattern

The fragmentation of 2-Butyl-5-ethylthiophene under electron ionization is characteristic of alkyl-substituted aromatic compounds. The most prominent fragmentation pathway involves the cleavage of the alkyl side chains.

Caption: Predicted major fragmentation pathways of 2-Butyl-5-ethylthiophene in EI-MS.

The base peak at m/z 125 results from the favorable benzylic cleavage of the butyl group, leading to a stable secondary carbocation. The loss of the entire butyl radical results in the fragment at m/z 111.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the writing of this guide, detailed experimental NMR spectra for 2-Butyl-5-ethylthiophene are not widely published. Therefore, the following sections provide predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous compounds such as 2-butylthiophene and 2-ethylthiophene.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons of the butyl and ethyl side chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | H-3 |

| ~6.60 | d | 1H | H-4 |

| ~2.80 | q | 2H | -CH₂- (ethyl) |

| ~2.75 | t | 2H | -CH₂- (butyl, α to ring) |

| ~1.65 | sextet | 2H | -CH₂- (butyl, β to ring) |

| ~1.40 | sextet | 2H | -CH₂- (butyl, γ to ring) |

| ~1.25 | t | 3H | -CH₃ (ethyl) |

| ~0.95 | t | 3H | -CH₃ (butyl) |

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Butyl-5-ethylthiophene.

Causality behind Predicted Shifts:

-

The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating nature of the alkyl substituents.

-

The methylene protons of the ethyl and butyl groups directly attached to the electron-rich thiophene ring are deshielded and appear further downfield.

-

The remaining aliphatic protons of the butyl chain show characteristic splitting patterns and chemical shifts for an n-alkyl group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 |

| ~138.0 | C-5 |

| ~125.0 | C-3 |

| ~123.0 | C-4 |

| ~31.0 | -CH₂- (butyl, α to ring) |

| ~33.5 | -CH₂- (butyl, β to ring) |

| ~23.0 | -CH₂- (ethyl) |

| ~22.5 | -CH₂- (butyl, γ to ring) |

| ~15.0 | -CH₃ (ethyl) |

| ~14.0 | -CH₃ (butyl) |

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Butyl-5-ethylthiophene.

Causality behind Predicted Shifts:

-

The carbons of the thiophene ring (C-2, C-3, C-4, C-5) are expected in the aromatic region (120-150 ppm). The carbons bearing the alkyl substituents (C-2 and C-5) will be further downfield.

-

The aliphatic carbons of the butyl and ethyl chains will appear in the upfield region (10-40 ppm).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| ~1540 | Medium | C=C stretch (thiophene ring) |

| ~1465 | Medium | CH₂ scissoring |

| ~1375 | Medium | CH₃ symmetric bend |

| ~800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

| ~700 | Medium | C-S stretch |

Table 4: Predicted IR Absorption Bands for 2-Butyl-5-ethylthiophene.

Interpretation of Predicted Spectrum:

-

The presence of the thiophene ring will be indicated by the aromatic C-H stretching and C=C stretching vibrations.

-

The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the butyl and ethyl groups.

-

A strong band around 800 cm⁻¹ is a key indicator of a 2,5-disubstituted thiophene ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on standard laboratory practices.

Overall Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of 2-Butyl-5-ethylthiophene.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-Butyl-5-ethylthiophene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup:

-

GC: Use a capillary column suitable for separating non-polar compounds (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Injector: Set to a temperature of 250 °C in split or splitless mode.

-

MS: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in electron ionization (EI) mode with a scan range of m/z 40-400.

-

-

Data Acquisition: Inject 1 µL of the sample solution into the GC-MS.

-

Data Analysis: Identify the peak corresponding to 2-Butyl-5-ethylthiophene based on its retention time. Analyze the mass spectrum of this peak and compare it to a library database (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Set the instrument to collect data in the range of 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹ and an appropriate number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Place the prepared sample in the instrument and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Butyl-5-ethylthiophene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

-

Conclusion

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Butyl-5-ethylthiophene. While experimental mass spectral data is accessible, the NMR and IR data presented are based on well-established spectroscopic principles and analysis of analogous compounds. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality spectroscopic data for this and similar compounds, ensuring both accuracy and reproducibility in their scientific endeavors.

References

- Catani, M., et al. (1993). Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s. Polymer, 34(21), 4664-4667.

- Al-gamal, A., et al. (2015). Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 108-116.

-

NIST. (n.d.). Thiophene, 2-butyl-5-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-(4-methylpentyl)thiophene|4861-59-0. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal desorption comprehensive two-dimensional gas chromatography coupled to variable-energy electron ionization time-of-flight mass spectrometry for monitoring subtle changes in volatile organic compound profiles of human blood. Retrieved from [Link]

-

ResearchGate. (n.d.). Multimodal chemometric approach for the analysis of human exhaled breath in lung cancer patients by TD-GC × GC-TOFMS. Retrieved from [Link]

- Nazarski, R. B. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry, 60(5), 485-496.

- Babudri, F., et al. (2012). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Magnetic Resonance in Chemistry, 50(5), 379-387.

-

SpectraBase. (n.d.). 2-Ethyl-5-nonadecylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylthiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive two-dimensional gas chromatography for the analysis of synthetic and crude-derived jet fuels. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemometric analysis of comprehensive two dimensional gas chromatography–mass spectrometry metabolomics data. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of three-way resolution methods for non-trilinear chemical data sets. Retrieved from [Link]

- G. A. A. Saracino, et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6243–6252.

-

PubChem. (n.d.). 2-Butylthiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Retrieved from [Link]

- Zuba, D., et al. (2013). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Forensic Sciences, 58(4), 1059-1064.

- Toubi, Y., et al. (2023).

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database. Retrieved from [Link]

- Stuart, C. D., et al. (2023).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Alkyl-5-alkylthiophene Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architecture of Therapeutic Potential

In the realms of medicinal chemistry and materials science, the thiophene scaffold is a cornerstone of innovation. Its derivatives are integral to a multitude of FDA-approved drugs and advanced organic electronics.[1][2] The seemingly minor alteration of substituents, such as adding butyl and ethyl groups to the thiophene ring, can profoundly influence a molecule's physicochemical properties, including its solubility, stability, and, critically, its interaction with biological targets.[1] Understanding the precise three-dimensional arrangement of atoms—the crystal structure—is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the optimization of material performance.[3][4][5]

This guide offers an in-depth walkthrough of the complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis, the most powerful tool for unambiguously determining molecular structure at atomic resolution.[4][6][7] As no public crystal structure for 2-butyl-5-ethylthiophene exists at the time of this writing, we will navigate this process through the lens of a representative analogue, 2,5-dihexylthiophene 1,1-dioxide , for which experimental data is available.[8] This allows us to ground our discussion in real-world data and challenges, providing a robust and practical framework for professionals in the field.

Part I: The Genesis of Analysis - Obtaining High-Quality Single Crystals

The entire crystallographic endeavor hinges on a single prerequisite: a high-quality single crystal.[6][7] A crystal is a solid in which the constituent atoms, molecules, or ions are packed in a regularly ordered, repeating pattern extending in all three spatial dimensions. It is this long-range order that allows for the coherent diffraction of X-rays, producing a pattern from which the structure can be solved. The crystallization process is often the most significant bottleneck in structural analysis, frequently described as more of an art than a science.[6][9]

Causality in Experimental Choice: Selecting a Crystallization Method

For small, non-polar organic molecules like 2,5-dialkylthiophenes, which are often oils or low-melting solids at room temperature, crystallization is driven by creating a state of supersaturation in a controlled manner. The choice of solvent is paramount; an ideal solvent will dissolve the compound moderately, allowing for a slow and gradual decrease in solubility to promote crystal growth over rapid precipitation.

Common techniques for small molecules include:

-

Slow Evaporation: The simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[9] This method is effective when a suitable single solvent is identified.

-

Vapor Diffusion: This is a highly controlled and effective method, especially when only milligram quantities of the compound are available.[9][10] It involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.[9][10]

-

Solvent Layering: In this technique, a solution of the compound is carefully overlaid with a less dense, miscible anti-solvent.[9] Crystallization occurs slowly at the interface as the solvents diffuse into one another.

Protocol 1: Crystallization by Vapor Diffusion

This protocol provides a self-validating system; success is defined by the formation of diffraction-quality crystals, and failure (amorphous precipitate, oil, or no solid) provides clear feedback to adjust parameters.

Objective: To grow single crystals of a 2,5-dialkylthiophene derivative suitable for SC-XRD.

Materials:

-

Compound (e.g., 2,5-dialkylthiophene derivative)

-

Solvent A (Good solvent, e.g., Dichloromethane, Toluene)

-

Solvent B (Anti-solvent/Precipitant, e.g., n-Pentane, Hexane, Methanol)[10]

-

Small inner vial (e.g., 0.5 mL glass vial)

-

Larger outer vial with a screw cap or sealable lid (e.g., 4 mL scintillation vial)

-

Syringe and needle

Methodology:

-

Preparation of Solution: Dissolve 2-5 mg of the compound in a minimal amount of Solvent A (e.g., 100-200 µL) in the small inner vial. The solution should be saturated or near-saturated.

-

System Assembly: Add a larger volume (e.g., 2-3 mL) of the anti-solvent (Solvent B) to the larger outer vial.

-

Initiate Diffusion: Carefully place the open inner vial containing the compound solution inside the larger outer vial. Ensure the solution levels are such that there is no risk of mixing.

-

Sealing: Seal the outer vial tightly. This creates a closed system where the vapor of the anti-solvent will slowly diffuse into the compound's solution.[10]

-

Incubation: Place the sealed system in a vibration-free environment (e.g., a quiet cupboard or refrigerator) and leave it undisturbed. The temperature can be used to control the rate of diffusion.

-

Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. Suitable crystals should appear clear and have well-defined facets.

Part II: From Crystal to Data - The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the next phase is to use X-ray diffraction to measure the unique pattern produced by its internal lattice. This process involves mounting the crystal, aligning it in a high-intensity X-ray beam, and recording the positions and intensities of the diffracted X-rays as the crystal is rotated.[11][12]

Caption: High-level workflow from crystal mounting to processed diffraction data.

Protocol 2: Abridged SC-XRD Data Collection

Objective: To collect a complete, high-resolution diffraction dataset from a single crystal.

Methodology:

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N). The loop is then attached to a goniometer head.

-

Cryo-cooling (Standard Practice): The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage from the X-ray beam and improves data quality.

-

Centering and Screening: The goniometer is placed on the diffractometer. The crystal is centered in the X-ray beam using a video microscope. A few initial diffraction images are collected to determine the crystal's unit cell parameters and assess its diffraction quality (e.g., spot shape, resolution).

-

Strategy Calculation: Based on the determined crystal system and unit cell, the diffractometer software calculates an optimal strategy for data collection. This ensures that a complete and redundant dataset is collected by defining the necessary ranges of rotation for the crystal.

-

Data Collection: The full data collection is initiated. The crystal is rotated through a series of angles, and for each small rotation, a diffraction image is recorded on an area detector (e.g., a CCD or CMOS detector).[12] A complete dataset can consist of thousands of images.

-

Data Processing: After collection, the raw images are processed.[12]

-

Indexing & Integration: The software identifies the position of each diffraction spot on the images, assigns it Miller indices (h,k,l), and integrates its intensity.[11][12]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame to account for experimental variations. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflections in an HKL file format.[12]

-

Part III: Decoding the Data - Structure Solution and Refinement

The processed HKL file contains a list of reflections and their intensities but lacks the crucial phase information required to calculate an electron density map and reveal the structure. This is the infamous "phase problem" of crystallography.

Structure Solution: Finding the Initial Model

For small molecules, the phase problem is typically solved using ab initio or "direct methods."[11] These statistical methods use probability relationships between the intensities of strong reflections to derive an initial set of phases.

-

SHELXT is a powerful and robust program for the routine solution of small molecule structures.[13] It operates in dual space, combining Patterson-based methods with iterative phase refinement to quickly produce a chemically plausible initial structural model.[13]

Structure Refinement: Optimizing the Model

The initial model from the solution step is an approximation. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, occupancy, and displacement parameters) to improve the agreement between the diffraction data calculated from the model (Fc) and the observed experimental data (Fo).[14][15]

-

SHELXL is the gold standard program for small-molecule structure refinement. It uses a full-matrix least-squares approach to minimize the difference between observed and calculated structure factor amplitudes.[15]

-

Olex2 is a popular graphical user interface (GUI) that integrates solution and refinement programs like SHELXT and SHELXL, providing a user-friendly environment for visualizing and manipulating the structural model.

The quality of the refinement is monitored using several metrics, most notably the R-factor (R1), which should ideally be below 5-7% for a well-refined small molecule structure.

Caption: The iterative cycle of crystallographic structure refinement.

Part IV: Analysis and Interpretation - From Coordinates to Chemical Insight

With a fully refined structure, the final step is to analyze the results to extract meaningful chemical and biological insights.

Representative Crystallographic Data

The table below presents illustrative crystallographic data for a representative 2,5-dialkylthiophene derivative, based on published data for similar compounds.[8] This data is crucial for any publication and for deposition into structural databases.

| Parameter | Value (Illustrative Example for a 2,5-Dialkylthiophene) |

| Chemical Formula | C₁₀H₁₆S |

| Formula Weight | 168.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.82 |

| b (Å) | 11.25 |

| c (Å) | 15.70 |

| α (°) | 90 |

| β (°) | 99.31 |

| γ (°) | 90 |

| Volume (ų) | 1012.5 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.105 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data (°) | 2.5 to 27.5 |

| Reflections Collected | 9850 |

| Independent Reflections | 2345 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| Goodness-of-Fit on F² | 1.05 |

| CCDC Deposition Number | [To be obtained upon deposition] |

Structural Commentary

Analysis of a refined structure would focus on:

-

Molecular Conformation: The planarity of the thiophene ring and the conformation of the butyl and ethyl side chains (e.g., all-trans vs. gauche). In the crystal structure of 2,5-dihexylthiophene 1,1-dioxide, the hexyl groups adopt an all-trans conformation.[8]

-

Bond Lengths and Angles: Comparing experimental values to standard values to identify any unusual strain or electronic effects.

-

Intermolecular Interactions: Identifying non-covalent interactions like C-H···π or π-π stacking that govern the crystal packing. These interactions are critical for understanding solid-state properties and can inform the design of crystal forms with desired properties (polymorphism).

-

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular contacts in the crystal, providing insights into the packing environment.

Common Challenges: Disorder and Twinning

Crystals are not always perfect. Two common issues that complicate structure determination are disorder and twinning.

-

Disorder: This occurs when a molecule or part of a molecule can adopt two or more different positions or orientations within the crystal lattice. For a 2,5-dialkylthiophene, the flexible alkyl chains could be prone to conformational disorder. This is modeled during refinement by creating multiple parts for the disordered atoms with fractional occupancies that sum to one.

-

Twinning: A twinned crystal is composed of two or more distinct crystalline domains that are related by a specific symmetry operation. This results in an overlapping of diffraction patterns, which can make structure solution and refinement challenging. Specialized software routines are required to de-convolute the data and refine the structure against a twinned model.

Part V: Ensuring Integrity - Data Validation and Deposition

The final and most crucial step in ensuring the trustworthiness and longevity of the scientific record is the validation and public deposition of the crystal structure.

The Crystallographic Information File (CIF)

The standard format for exchanging and archiving crystallographic data is the Crystallographic Information File (CIF). This is a text-based file that contains all information about the experiment, from crystal details and data collection parameters to the final atomic coordinates and geometric parameters. Refinement programs like SHELXL are designed to generate a comprehensive CIF as their primary output.

Validation with checkCIF

Before deposition or publication, the CIF must be validated using the checkCIF service provided by the International Union of Crystallography (IUCr). This program performs thousands of checks on the syntax and self-consistency of the data, flagging potential errors or unusual findings as Alerts (A, B, C, or G-level). Authors are required to address or provide explanations for any A or B-level alerts before their structure is accepted for publication.

Deposition to a Public Database

To make the data accessible to the global scientific community, the final validated CIF is deposited into a public database. For small organic and metal-organic molecules, the primary repository is the Cambridge Structural Database (CSD) , managed by the Cambridge Crystallographic Data Centre (CCDC).[7] Upon deposition, a unique CCDC number is assigned, which should be included in any publication to allow readers to freely access and analyze the structural data.

Conclusion

The journey from a synthesized molecule to a fully refined and validated crystal structure is a meticulous, multi-step process that lies at the heart of modern drug discovery and materials science.[3] Each step, from the patient art of crystallization to the computational rigor of refinement, is a self-validating system designed to produce a final atomic model of the highest possible accuracy and integrity. For 2-butyl-5-ethylthiophene derivatives and their analogs, this detailed structural knowledge provides an unambiguous blueprint of their conformation and packing, offering invaluable insights that guide the design of more effective therapeutics and functional materials.

References

-

Barbarella, G., et al. (1998). 2,5-Dihexylthiophene 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, E68(Pt 12), o3437. [Link]

-

Hordvik, A. (1971). The Crystal and Molecular Structure of 2,5-Diphenyl-thiothiophthene. Acta Chemica Scandinavica, 25, 1583-1596. [Link]

-

Manjunatha, H. et al. (2020). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12514, 2,5-Dimethylthiophene. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 521504, 2-Butyl-5-ethylthiophene. PubChem. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Sheldrick, G. M. (2015). SHELXT: Integrating space group determination and structure solution. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e4. [Link]

-

Cooper, J. B. (2011). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 17(4), 1071-1084. [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium. [Link]

-

Ciszak, E., & Cody, V. (1998). The role of crystallography in drug design. Journal of the American Medical Association, 279(19), 1542-1545. [Link]

-

Verma, S., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Male, L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. [Link]

-

Mahiya, K. (2021). Disorder modelling in a small organic molecule using OLEX2 software. YouTube. [Link]

-

OlexSys. (n.d.). Structure Solution. OlexSys. [Link]

-

Madhan, S. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... ResearchGate. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]

-

Patel, M., et al. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(11), 5432-5440. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. CCDC. [Link]

-

Evans, G., & Wisedchaisri, G. (2015). X-ray data processing. Methods in Molecular Biology, 1261, 193-210. [Link]

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. IUCr. [Link]

-

Ed-DREAM - Education and Dissemination of Research results from the European Advanced Materials cluster. (2023). XRD data analysis: simple plotting and refinement in GSAS-II. YouTube. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Proteopedia. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Proteopedia. [Link]

-

Parkin, S. (2020). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 5), 875-885. [Link]

-

Al-Majid, A. M. A., et al. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromo-thiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 220-224. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

-

Mahiya, K. (2021). Modelling of disorder about crystallographic two fold axis using FragmentDB in Olex2. YouTube. [Link]

-

Wikipedia. (n.d.). Crystallographic Information File. Wikipedia. [Link]

-

IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]

-

Thomas, L. H. (2019). Disorder and Twinning. Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

-

Mahiya, K. (2020). Modelling whole molecule disorder using Olex2. YouTube. [Link]

-

Watkin, D. (n.d.). Twins. Chemical Crystallography, University of Oxford. [Link]

-

Madhan, S., et al. (2023). Crystal structure and Hirshfeld analysis of two new thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 6), 521-528. [Link]

-

Potts, K. T., & Robinson, D. (1955). Thiophene-3-carbonyl Chloride. Organic Syntheses, 35, 95. [Link]

-

Holton, S. J., & Thorne, R. E. (2017). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology, 1607, 249-277. [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-299. [Link]

-

Holton, S. J., & Thorne, R. E. (2017). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. PubMed. [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Felix, F., et al. (2018). Molecular structure of β‐thiophene derivative 6⋅Cl⁻, with thermal... ResearchGate. [Link]

-

Madhan, S., et al. (2022). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017-1025. [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-butyl-5-ethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. 2-Butyl-5-isobutylthiophene | C12H20S | CID 592856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. scispace.com [scispace.com]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. 2,5-Dihexylthiophene 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene, 2-butyl-5-ethyl- [webbook.nist.gov]

- 8. uomphysics.net [uomphysics.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Butyl-5-ethylthiophene | C10H16S | CID 521504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Butyl-5-ethylthiophene | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 13. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Butyl-5-ethylthiophene 54411-06-2 [sigmaaldrich.com]

- 15. 2-Butyl-5-methylthiophene | C9H14S | CID 528246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Butyl-5-ethylthiophene

This guide provides a comprehensive walkthrough of the quantum chemical calculations for 2-Butyl-5-ethylthiophene, a molecule of interest in materials science and drug development.[1][2][3][4][5] It is designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols. The methodologies outlined herein are aimed at elucidating the electronic structure, reactivity, and other molecular properties crucial for understanding and predicting the behavior of this thiophene derivative.

Introduction: The Significance of 2-Butyl-5-ethylthiophene

2-Butyl-5-ethylthiophene is a substituted thiophene, a class of heterocyclic compounds known for their diverse pharmacological activities and applications in materials science.[6] The substituent groups, a butyl and an ethyl group at the 2 and 5 positions respectively, influence the molecule's electronic properties and steric profile, which in turn dictate its reactivity and interaction with biological targets or other molecules.[7][8] Quantum chemical calculations provide a powerful lens through which we can understand these properties at a sub-molecular level, offering insights that are often difficult or impossible to obtain through experimental means alone.[9][10][11]

Density Functional Theory (DFT) has emerged as a particularly effective method for these investigations, balancing computational cost with high accuracy for organic molecules.[12][13] This guide will leverage DFT to explore the key characteristics of 2-Butyl-5-ethylthiophene, providing a robust computational framework for its analysis. Applications of DFT in drug design are extensive, aiding in the study of drug properties and their interactions with biological receptors.[12][14][15]

Part 1: Computational Methodology: A Foundation of Accuracy

The reliability of any quantum chemical study hinges on the careful selection of the computational method and basis set.[10] This section details the chosen methodology and the rationale behind it, ensuring a self-validating and trustworthy computational protocol.

1.1. The Choice of Density Functional Theory (DFT)

For a molecule like 2-Butyl-5-ethylthiophene, comprised of first and second-row elements, DFT offers an excellent balance of accuracy and computational efficiency.[13] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic compounds.[13]

1.2. The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a prudent choice for this system. Let's break down its components:

-

6-311G : This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions and systems with lone pairs of electrons, such as the sulfur atom in the thiophene ring.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust theoretical level for the calculations that follow.

Part 2: Step-by-Step Experimental Protocols

This section provides a detailed, sequential workflow for the quantum chemical analysis of 2-Butyl-5-ethylthiophene.

2.1. Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, its ground-state geometry.[16][17]

Methodology:

-

Initial Structure Construction : The 2-Butyl-5-ethylthiophene molecule is built using a molecular modeling program (e.g., Avogadro, GaussView). The IUPAC name is 2-butyl-5-ethylthiophene.[7]

-

Input File Preparation : An input file is created for the quantum chemistry software (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

-

Execution of Calculation : The calculation is run. The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

-

Convergence Check : The output is checked to ensure the optimization has converged successfully. This is typically indicated by specific flags in the output file and a diminishing gradient.

2.2. Protocol 2: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is imperative.[16][17][18] This serves two primary purposes:

-

Confirmation of a True Minimum : It verifies that the optimized structure is a true energy minimum on the potential energy surface, and not a saddle point (a transition state). A true minimum will have no imaginary frequencies.[19]

-

Prediction of Infrared (IR) Spectrum : The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, which can be compared with experimental data if available.

Methodology:

-

Input File Preparation : Using the optimized geometry from the previous step, a new input file is prepared for a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Execution of Calculation : The frequency calculation is performed.

-

Analysis of Frequencies : The output is analyzed to check for imaginary frequencies. The absence of imaginary frequencies confirms a stable structure.

Part 3: Analysis of Molecular Properties

With a validated, optimized structure, we can now calculate and analyze the key electronic properties that govern the molecule's behavior.

3.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[20]

-

HOMO : Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO.[20][21][22][23] Conversely, a large HOMO-LUMO gap indicates high stability.[20][23]

3.2. Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule.[24][25] It is an invaluable tool for predicting intermolecular interactions.

-

Red Regions : Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons or π-systems. These are regions of high electron density and are susceptible to electrophilic attack.[26][27]

-

Blue Regions : Indicate areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or regions of low electron density. These are electron-deficient regions and are prone to nucleophilic attack.[26][27]

-

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

Part 4: Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Table 1: Calculated Molecular Properties of 2-Butyl-5-ethylthiophene at the B3LYP/6-311++G(d,p) Level of Theory.

| Property | Calculated Value |

| Total Energy (Hartree) | Value to be calculated |

| Dipole Moment (Debye) | Value to be calculated |

| HOMO Energy (eV) | Value to be calculated |

| LUMO Energy (eV) | Value to be calculated |

| HOMO-LUMO Gap (eV) | Value to be calculated |

| Hardness (η) (eV) | Value to be calculated |

| Softness (S) (eV⁻¹) | Value to be calculated |

| Electronegativity (χ) (eV) | Value to be calculated |

| Electrophilicity Index (ω) | Value to be calculated |

Note: The global reactivity descriptors are calculated as follows:

-

Hardness (η) = (E_LUMO - E_HOMO) / 2[23]

-

Softness (S) = 1 / η[23]

-

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2[23]

-

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ)[28]

Diagram 1: Computational Workflow

Caption: A flowchart illustrating the sequential workflow for the quantum chemical analysis of 2-Butyl-5-ethylthiophene.

Diagram 2: Molecular Structure of 2-Butyl-5-ethylthiophene

Caption: A 2D representation of the molecular structure of 2-Butyl-5-ethylthiophene with atom labels.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the quantum chemical investigation of 2-Butyl-5-ethylthiophene. By following these protocols, researchers can gain deep insights into the molecule's electronic structure, stability, and reactivity. The calculated properties, such as the HOMO-LUMO gap and the molecular electrostatic potential, provide a predictive framework for its behavior in various chemical and biological contexts, thereby accelerating research and development in fields like medicinal chemistry and materials science.

References

- Agenda Bookshop. (2024, June 5).

- dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery.

- WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- PMC - PubMed Central. (2025, April 1).

- Stack Exchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO.

- Chemistry LibreTexts. (2023, January 29).

- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.

- Avogadro. (2022, May 23).

- PubMed Central - NIH. (n.d.). Applications of density functional theory in COVID-19 drug modeling.

- ACS. (2020, August 25). A computational chemist's guide to accurate thermochemistry for organic molecules.

- Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design.

- Bimake. (n.d.).

- ResearchGate. (2018, March 13).

- PubMed. (2015, August 5).

- Rowan. (n.d.).

- YouTube. (2024, November 13).

- YouTube. (2025, November 17). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI.

- YouTube. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan.

- IRJEdT. (2023, April).

- RSC Publishing - The Royal Society of Chemistry. (2024, February 15).

- NIH. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

- Macmillan Group. (2009, June 17).

- ResearchGate. (2025, August 6). (PDF) A computational chemist's guide to accurate thermochemistry for organic molecules.

- ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.).

- SpringerLink. (n.d.). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

- Brent Westbrook. (n.d.).

- ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds.

- IRJEdT. (n.d.).

- IOSR Journal. (2017, August 4). Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv.

- ACS Publications. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.

- PubChem - NIH. (n.d.). 2-Butyl-5-ethylthiophene.

- The Good Scents Company. (n.d.). 2-butyl-5-ethyl thiophene, 54411-06-2.

- FlavScents. (n.d.). 2-butyl-5-ethyl thiophene.

- NIST WebBook. (n.d.). Thiophene, 2-butyl-5-ethyl-.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

Sources

- 1. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. chemijournal.com [chemijournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-Butyl-5-ethylthiophene | C10H16S | CID 521504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene, 2-butyl-5-ethyl- [webbook.nist.gov]

- 9. agendabookshop.com [agendabookshop.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. eolss.net [eolss.net]

- 12. longdom.org [longdom.org]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. dockdynamics.com [dockdynamics.com]

- 15. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. irjweb.com [irjweb.com]

- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. irjweb.com [irjweb.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Butyl-5-ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-5-ethylthiophene is a substituted thiophene derivative with potential applications in pharmaceutical and materials science research. As with any compound under investigation for therapeutic or industrial use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability of 2-Butyl-5-ethylthiophene, offering both foundational knowledge and practical, field-proven methodologies for its characterization. Our focus is to equip researchers with the necessary insights to design robust experiments, interpret data accurately, and accelerate the development timeline.

This document deviates from a rigid template to present a narrative that logically unfolds from the fundamental characteristics of 2-Butyl-5-ethylthiophene to the intricate details of its behavior in various environments. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system for generating reliable data.

Physicochemical Properties of 2-Butyl-5-ethylthiophene

A foundational understanding of the intrinsic properties of 2-Butyl-5-ethylthiophene is crucial for predicting its behavior and developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆S | [1] |

| Molecular Weight | 168.30 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | The Good Scents Company |

| Boiling Point | 231 °C at 760 mmHg | The Good Scents Company |

| Melting Point | 54 °C | The Good Scents Company |

| Vapor Pressure | 0.182 mmHg at 25 °C (estimated) | The Good Scents Company |

| logP (o/w) | 4.942 (estimated) | The Good Scents Company |

| Water Solubility | 4.325 mg/L at 25 °C (estimated) | The Good Scents Company |

The high estimated logP value suggests that 2-Butyl-5-ethylthiophene is a lipophilic compound with poor aqueous solubility, a critical consideration for formulation development.[1] Its solid-state nature at room temperature also has implications for handling and dissolution.

Solubility Profile of 2-Butyl-5-ethylthiophene

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its formulation, purification, and bioavailability. Given the lipophilic nature of 2-Butyl-5-ethylthiophene, it is expected to be more soluble in organic solvents than in aqueous media.

Predicted Solubility in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent, but the alkyl chains may limit high solubility. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. |

| Isopropanol | Soluble | Lower polarity than ethanol may enhance solubility. |

| Acetonitrile | Soluble | Polar aprotic solvent, likely to be a suitable solvent. |

| Tetrahydrofuran (THF) | Highly Soluble | Aprotic ether, generally a good solvent for non-polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, often used for poorly soluble compounds. |

| Toluene | Highly Soluble | Non-polar aromatic solvent, expected to be an excellent solvent. |

| Dichloromethane (DCM) | Highly Soluble | Halogenated solvent, effective for a wide range of organic compounds. |

Note: The information in this table is predictive and should be confirmed by experimental determination. A detailed protocol for this is provided in the following section.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 2-Butyl-5-ethylthiophene in various organic solvents.